Tyrphostin 47 was first synthesized in the context of developing selective inhibitors for receptor tyrosine kinases. Its classification falls under the category of kinase inhibitors, specifically targeting the epidermal growth factor receptor, which is implicated in numerous cancers and other diseases. The compound is sourced from chemical suppliers and is often used in laboratory settings for research purposes.
The synthesis of Tyrphostin 47 involves several key steps:
The detailed retrosynthetic analysis includes utilizing advanced chemical databases to predict feasible synthetic routes, ensuring accuracy and efficiency in the synthesis process.
Tyrphostin 47 features a complex molecular structure characterized by its specific functional groups that confer its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 250.30 g/mol. The structure consists of an aromatic ring system with substituents that are critical for its interaction with target kinases.
Tyrphostin 47 participates in various chemical reactions pertinent to its function as a kinase inhibitor. Its primary reaction mechanism involves non-enzymatic decarboxylation when interacting with substrates like pyruvate. This reaction has been studied extensively to understand its impact on metabolic pathways, particularly in cancer cells .
In addition to decarboxylation, Tyrphostin 47 can influence other biochemical pathways, including those related to glucose transport and mitochondrial function, although the exact mechanisms remain an area of active research .
The mechanism of action for Tyrphostin 47 primarily involves the inhibition of tyrosine phosphorylation mediated by epidermal growth factor receptor kinase. By binding to the active site of this kinase, Tyrphostin 47 prevents substrate phosphorylation, effectively disrupting signaling pathways that promote cell proliferation and survival.
Tyrphostin 47 has several applications in scientific research:
The tyrphostin class emerged from pioneering work in the late 1980s by Alexander Levitzki and colleagues, who systematically designed low molecular weight compounds targeting the tyrosine kinase signaling cascade [7]. The term "tyrphostin" (tyrosine phosphorylation inhibitor) was coined to describe synthetic analogs derived from the natural compound erbstatin, identified as a weak tyrosine kinase inhibitor [4]. This represented a paradigm shift in pharmacological thinking, challenging the prevailing dogma that the high conservation of kinase domains precluded the development of selective inhibitors [4]. Early structure-activity relationship (SAR) studies focused on epidermal growth factor receptor (EGFR) inhibition, leading to compounds with progressively enhanced potency and selectivity [7]. The tyrphostin platform demonstrated that systematic chemical optimization could yield ATP-competitive inhibitors with diverse kinase selectivity profiles, laying essential groundwork for modern kinase drug discovery. By the 1990s, multiple tyrphostins showed efficacy in preclinical cancer models, culminating in the landmark demonstration that AG490 could eradicate Jak2-driven pre-B acute lymphoblastic leukemia in mice [4]. This established tyrphostins not merely as research tools but as validated prototypes for therapeutic development.
Tyrphostins exhibit remarkable structural heterogeneity but share common pharmacophoric features centered around aromatic systems with hydrogen-bonding substituents. Based on core chemical scaffolds, tyrphostins are categorized into several classes:
Table 1: Representative Tyrphostins and Their Kinase Selectivity Profiles
Tyrphostin | Core Structure | Primary Targets | Cellular Effects |
---|---|---|---|
AG17 (AG80) | Quinoxaline | EGFR, PDGFR | SMC proliferation inhibition |
AG82 | Benzylidenemalononitrile | Lck, Src family | T-cell signaling modulation |
AG490 | Hydroxybenzylidenepropanedinitrile | Jak2, EGFR | Leukemia cell apoptosis |
Tyrphostin 47 | Cyanocinnamamide | EGFR, PDGFR, Bcr-Abl | G1/S arrest, cyclin B1 suppression |
Mechanistically, tyrphostins function predominantly through competitive inhibition at the ATP-binding site or substrate-binding pocket of tyrosine kinases [7]. More recently, certain members (e.g., degrasyn, AG556) containing electrophilic Michael acceptors (e.g., cyanoacrylates) were shown to act via covalent modification of nucleophilic cysteine residues near the substrate entry channel [8]. This covalent mechanism involves bond formation with specific cysteines (e.g., C416 and C418 in 5-lipoxygenase), resulting in prolonged target suppression [8]. The diversity in tyrphostin structures translates to varied biological effects: AG17 inhibits EGF-induced tyrosine phosphorylation and pancreatic cancer cell growth [9], AG490 disrupts JAK-STAT signaling in leukemia [4], while Tyrphostin 47 uniquely suppresses cyclin B1 expression and CDK1 activity in breast cancer cells [5].
Tyrphostin 47 (AG-213, 3,4-dihydroxy-α-cyanothiocinnamamide) occupies a pivotal position in kinase inhibitor development as one of the earliest multi-kinase inhibitors with documented cellular efficacy. Its identification stemmed from medicinal chemistry efforts optimizing the cyanocinnamamide scaffold for enhanced potency against EGFR (IC₅₀ = 2.4 μM) while serendipitously inhibiting related kinases including PDGFR (IC₅₀ = 3.5 μM) and p210Bcr-Abl (IC₅₀ = 5.9 μM) [6] [10]. This polypharmacology profile anticipated the therapeutic rationale for later clinical kinase inhibitors like sunitinib. Mechanistically, Tyrphostin 47 represented a departure from earlier tyrphostins by demonstrating effects beyond immediate kinase inhibition—specifically, interference with cell cycle regulators. In MCF-7 breast cancer cells, Tyrphostin 47 caused profound suppression of cyclin B1 protein levels (≈90% reduction) and inhibition of cyclin B1/p34cdc2 (CDK1) complex activity, inducing G1/S arrest without significantly affecting G1 cyclins (D1, E) or overall tyrosine kinase activity [5]. This revealed that tyrphostins could exert indirect cell cycle effects through downstream targets, expanding their perceived mechanism beyond direct kinase inhibition. Furthermore, Tyrphostin 47 demonstrated proof-of-concept efficacy in diverse pathological models, inhibiting smooth muscle cell proliferation in vascular injury, Shiga toxin-induced cytotoxicity via p38 MAPK suppression, and pancreatic cancer growth [2] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7